[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

Metabolic stability SPECT imaging Brain metabolite analysis

[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine (designated [125I]DRM106) is an iodinated imidazo[1,2-a]pyridine derivative developed as a single-photon emission computed tomography (SPECT) radioligand for non-invasive detection of amyloid-β (Aβ) plaques. It belongs to a class of small-molecule probes targeting the cross-β-sheet structure of fibrillar Aβ aggregates, a hallmark pathology of Alzheimer's disease (AD).

Molecular Formula C16H11IN4
Molecular Weight 384.19 g/mol
Cat. No. B12623044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC16H11IN4
Molecular Weight384.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I
InChIInChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2
InChIKeyOLFQWTDIJLVADS-QZIRHQCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of [125I]DRM106: A Validated SPECT Radiotracer for Amyloid-β Imaging


[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine (designated [125I]DRM106) is an iodinated imidazo[1,2-a]pyridine derivative developed as a single-photon emission computed tomography (SPECT) radioligand for non-invasive detection of amyloid-β (Aβ) plaques [1]. It belongs to a class of small-molecule probes targeting the cross-β-sheet structure of fibrillar Aβ aggregates, a hallmark pathology of Alzheimer's disease (AD). Characterized by a pyrazolyl-phenyl substitution at the 2-position of the imidazopyridine core, [125I]DRM106 exhibits high affinity for synthetic human Aβ fibrils, satisfactory metabolic stability, and the ability to specifically label Aβ plaques in AD brain sections [2]. Its use in preclinical imaging studies positions it as a promising SPECT alternative to PET tracers for amyloid imaging research [3].

Why [125I]DRM106 Cannot Be Replaced by In-Class Imidazo[1,2-a]pyridine SPECT Ligands


Substitution of [125I]DRM106 with other radioiodinated imidazo[1,2-a]pyridine analogs is scientifically indefensible due to critical divergence in metabolic stability and binding selectivity. While the well-known amyloid SPECT ligand [125I]IMPY (2-(4'-dimethylaminophenyl)-6-iodo-imidazo[1,2-a]pyridine) shares the same core scaffold, its in vivo performance is compromised by significant metabolite accumulation in the brain, a problem not observed with [125I]DRM106 [1]. Similarly, the closely related derivative [125I]DRK092, though sharing higher affinity for Aβ fibrils than IMPY, produces brain-permeable radioactive metabolites and lacks the preferential binding of [125I]DRM106 to dense-cored/neuritic plaques—the Aβ subtype most closely associated with neuropathological changes [2]. Even the gold-standard PET tracer [11C]PiB, while showing high correlation with [125I]DRM106 for Aβ detection, cannot substitute for it in SPECT-only facilities and exhibits a different plaque subtype binding pattern, with higher binding to diffuse plaque-rich regions [3]. These differences have direct consequences for experimental outcomes, signal-to-noise ratios, and the ability to detect clinically relevant Aβ deposits.

Quantitative Differentiation of [125I]DRM106 Against Key Amyloid Imaging Tracers


[125I]DRM106 Demonstrates Absence of Brain-Permeable Radioactive Metabolites, Unlike [125I]IMPY and [125I]DRK092

[125I]DRM106 exhibits a critical advantage in metabolic stability over both [125I]IMPY and [125I]DRK092. In a dedicated metabolite analysis conducted in male JU-Tg2576 transgenic mice, no radioactive metabolites of [125I]DRM106 were detectable in the brain over the observation period, with only minimal metabolite-related radioactivity observed in plasma [1]. In contrast, both [125I]IMPY and [125I]DRK092 produced brain-permeable radioactive metabolites that compromise signal-to-noise ratio in imaging studies [2]. This difference is particularly important for quantitative SPECT analysis, as radioactive metabolites in the brain contaminate the target-specific signal.

Metabolic stability SPECT imaging Brain metabolite analysis

Higher Binding Affinity of [125I]DRM106 for Aβ Fibrils Compared to the Benchmark SPECT Ligand [125I]IMPY

Saturation binding experiments revealed that [125I]DRM106 binds to synthetic human Aβ(1–40) and Aβ(1–42) fibrils with high-affinity dissociation constants (Kd) in the range of 1–10 nM for high-affinity binding sites, and 100–300 nM for low-affinity sites [1]. This affinity profile is superior to that of [125I]IMPY, the well-known benchmark SPECT amyloid ligand. In a comparative evaluation, [125I]DRM106 and its analog [125I]DRK092 both demonstrated higher affinity for synthetic human Aβ 1–40 fibrils than [125I]IMPY [2]. Additionally, 125I-DRM106 binding showed excellent correlation with the amount of both Aβ(1–40) (R = 1.00, P < 0.01) and Aβ(1–42) (R = 0.99, P < 0.01) in brain homogenates from transgenic mice at different ages (8.1–17 months) [1].

Binding affinity Aβ fibrils Radioligand binding assay

[125I]DRM106 Preferentially Binds Dense-Cored/Neuritic Amyloid Plaques, in Contrast to [11C]PiB

In postmortem AD brain sections, [125I]DRM106 demonstrated a lower binding ratio of the diffuse plaque-rich lateral temporal cortex (LTCx) to the dense-cored/neuritic plaque-rich hippocampal CA1 area compared with [11C]PiB [1]. Specifically, [125I]DRM106 binding to presubicular Aβ deposits—which are diffuse amyloid aggregates lacking inflammatory gliosis—was barely detectable, while [11C]PiB, [3H]AZD2184, and [125I]DRK092 all showed overt binding to these presubicular aggregates [2]. This indicates that [125I]DRM106 selectively captures Aβ deposits tightly associated with TSPO neuroinflammation and neurodegeneration, exemplified by CA1 neuritic plaques, rather than binding indiscriminately to all Aβ conformations [2].

Amyloid plaque subtypes Autoradiography Postmortem AD brain

In Vivo SPECT Quantification of Aβ Deposition by [123I]DRM106 Correlates Strongly with [11C]PiB PET (R = 0.95)

To benchmark the quantitative performance of [123I]DRM106 SPECT, its detectability of Aβ plaques was directly compared with [11C]PiB PET in 29-month-old APP transgenic mice and age-matched non-transgenic littermates. SPECT imaging with [123I]DRM106 successfully detected Aβ deposition and showed strong correlation with [11C]PiB PET in quantitative analysis (R = 0.95, P < 0.01) [1]. Furthermore, a positive correlation between in vivo and ex vivo binding of [123I]DRM106 was also statistically significant (R = 0.98, P < 0.01), confirming the specificity of the in vivo signal [1]. This implies that the sensitivity and quantitation of SPECT imaging with [123I]DRM106 are nearly equivalent to the gold-standard PET agent [11C]PiB for detecting cerebral Aβ deposition.

SPECT-PET correlation In vivo imaging Aβ quantification

[125I]DRM106 Binding Is Fully Displaceable by Non-labeled DRM106 but Segregates from Tau-preferring [11C]PBB3

Competitive binding experiments in postmortem AD brain sections demonstrated that non-radiolabeled DRM106 fully blocked the binding of both [125I]DRM106 and [11C]PiB, confirming that both tracers occupy the same binding site on fibrillar Aβ [1]. Critically, non-labeled DRM106 did not block the binding of [11C]PBB3, a radioligand that preferentially binds to tau aggregates rather than Aβ plaques [1]. This competitive displacement pattern establishes that [125I]DRM106 binding is specific to Aβ deposits and does not cross-react with tau inclusions, providing a clean signal for amyloid quantification without tau contamination.

Binding selectivity Aβ vs. tau Competitive displacement

Comparable Radiochemical Purity and Specific Activity of [125I]DRM106 to Established Amyloid Tracers

The radiochemical purity of [125I]DRM106 was confirmed to be greater than 95% at the end of synthesis, with a specific activity of 81.4 GBq/μmol [1]. This quality profile is identical to that of [125I]IMPY (purity >95%, specific activity 81.4 GBq/μmol) and within the acceptable range of [11C]PiB (purity >95%, specific activity 93–354 GBq/μmol) and [11C]PBB3 (purity >95%, specific activity 72–204 GBq/μmol) [1]. The comparable radiochemical quality ensures that any differential performance observed in biological assays is attributable to the intrinsic pharmacological properties of DRM106 rather than variations in radiochemical preparation.

Radiochemical purity Specific activity Quality control

Procurement-Driven Application Scenarios for [125I]DRM106


In Vitro Autoradiographic Screening of Aβ Plaque Subtypes in Postmortem AD Brain Sections

[125I]DRM106 can be used as a selective probe for labeling dense-cored/neuritic plaques in hippocampal CA1 regions while showing minimal binding to diffuse plaques in the lateral temporal cortex [1]. This differential binding pattern, particularly the lack of binding to presubicular Aβ deposits, enables researchers to distinguish between neuroinflammation-associated amyloid deposits and diffuse Aβ aggregates [2]. In comparative autoradiography studies, [125I]DRM106 consistently labels CA1 neuritic plaques while [125I]DRK092 and [11C]PiB bind to all Aβ subtypes, making [125I]DRM106 the preferred tool for studying plaque subtype-specific neurotoxicity [2].

In Vivo SPECT Imaging of Aβ Deposition in Preclinical Alzheimer's Disease Mouse Models

For in vivo detection of Aβ deposition using SPECT, [123I]DRM106 (or its 125I-labeled analog for autoradiography) provides quantitative accuracy nearly equivalent to [11C]PiB PET (R = 0.95, P < 0.01) [1]. This is particularly advantageous for research facilities that lack on-site cyclotron infrastructure for PET isotope production, as the SPECT modality using 123I/125I-labeled tracers can achieve comparable amyloid burden quantification [1]. The absence of brain-permeable radioactive metabolites further ensures that in vivo SPECT signal predominantly reflects target engagement rather than non-specific background [1].

Dual-Tracer Mapping of TSPO Neuroinflammation and Aβ Deposition in the Same Brain Sections

[125I]DRM106 has been successfully employed in dual-tracer autoradiography studies in combination with [125I]CLINDE to simultaneously map TSPO expression (a neuroinflammation marker) and Aβ plaque density in the 3xTgAD mouse model [1]. This complementary use is grounded in the observation that [125I]DRM106 selectively captures Aβ deposits tightly associated with TSPO neuroinflammation, as evidenced by its strong binding in CA1 but not in presubicular regions lacking inflammatory gliosis [2]. The ability to correlate neuroinflammation and amyloid pathology on serial sections with two distinct SPECT radiotracers makes [125I]DRM106 an essential component of preclinical neuroinflammation-amyloid interaction studies.

Radioligand Binding Assays for High-Throughput Screening of Aβ-Targeting Therapeutics

The high-affinity binding of [125I]DRM106 to synthetic human Aβ fibrils (Kd = 1–10 nM for high-affinity sites) and its excellent correlation with both Aβ(1–40) (R = 1.00) and Aβ(1–42) (R = 0.99) levels in brain homogenates [1] make it a robust radioligand for competitive displacement assays. When screening potential anti-amyloid therapeutic candidates, the full displaceability of [125I]DRM106 by non-labeled DRM106 [1] provides a validated reference for assessing whether novel compounds occupy the DRM106/PiB binding site on fibrillar Aβ, supporting structure-activity relationship studies and drug candidate prioritization.

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